molecular formula C12H19ClN2O B11723497 1-(4-Ethoxyphenyl)piperazine hydrochloride CAS No. 897671-01-1

1-(4-Ethoxyphenyl)piperazine hydrochloride

Cat. No.: B11723497
CAS No.: 897671-01-1
M. Wt: 242.74 g/mol
InChI Key: ZLSUVWJQZDSRLE-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)piperazine hydrochloride is a chemical compound with the molecular formula C12H18N2OClH It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)piperazine hydrochloride typically involves the reaction of 4-ethoxyaniline with piperazine. The process can be summarized as follows:

    Starting Materials: 4-ethoxyaniline and piperazine.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

    Procedure: 4-ethoxyaniline is reacted with piperazine in the presence of a solvent. The mixture is heated under reflux for several hours to ensure complete reaction.

    Isolation: The product is then isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms. Common reagents include alkyl halides and acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Ethoxyphenyl)piperazine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including neurological disorders.

    Industry: It is used in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to modulate the activity of certain neurotransmitters, such as serotonin and dopamine .

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)piperazine hydrochloride can be compared with other similar compounds, such as:

Properties

CAS No.

897671-01-1

Molecular Formula

C12H19ClN2O

Molecular Weight

242.74 g/mol

IUPAC Name

1-(4-ethoxyphenyl)piperazine;hydrochloride

InChI

InChI=1S/C12H18N2O.ClH/c1-2-15-12-5-3-11(4-6-12)14-9-7-13-8-10-14;/h3-6,13H,2,7-10H2,1H3;1H

InChI Key

ZLSUVWJQZDSRLE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCNCC2.Cl

Origin of Product

United States

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